7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

Antimicrobial susceptibility marine natural products fungal metabolites

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one (CAS 15815-79-9), synonymously known as (3R)-6-methoxy-7-chloromellein, is a chlorinated 3,4-dihydroisocoumarin belonging to the mellein class of polyketide metabolites. It was first identified as a natural product from the fungus Periconia macrospinosa and has subsequently been isolated from Coniothyrium sp., Swartzia laevicarpa, and Tovomita brasiliensis.

Molecular Formula C11H11ClO4
Molecular Weight 242.65 g/mol
CAS No. 15815-79-9
Cat. No. B094583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one
CAS15815-79-9
Molecular FormulaC11H11ClO4
Molecular Weight242.65 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C(=O)O1)O)Cl)OC
InChIInChI=1S/C11H11ClO4/c1-5-3-6-4-7(15-2)9(12)10(13)8(6)11(14)16-5/h4-5,13H,3H2,1-2H3
InChIKeyFODMMACJFYQIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one: A Chlorinated Dihydroisocoumarin Fungal Metabolite for Antimicrobial and Chemical Biology Procurement


7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one (CAS 15815-79-9), synonymously known as (3R)-6-methoxy-7-chloromellein, is a chlorinated 3,4-dihydroisocoumarin belonging to the mellein class of polyketide metabolites [1]. It was first identified as a natural product from the fungus Periconia macrospinosa and has subsequently been isolated from Coniothyrium sp., Swartzia laevicarpa, and Tovomita brasiliensis [2][3]. The compound features a chlorine atom at the 7-position of the dihydroisocoumarin core, distinguishing it from its non-chlorinated parent, 6-methoxymellein, and from positional isomers such as the 5-chloro derivative. This chlorination is not merely a structural variation but critically modulates the compound's biological activity, making it a distinct chemical entity for research and industrial procurement where chlorine-specific interactions with biological targets are under investigation.

Chlorinated dihydroisocoumarin probe for antimicrobial screening context
Fungal metabolite research; isolated from Coniothyrium sp. and Periconia macrospinosa
Supports SAR studies on halogen effects in dihydroisocoumarin scaffolds

Why 6-Methoxymellein or Other Dihydroisocoumarins Cannot Substitute for 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one in Target-Based Assays


The presence of a single chlorine atom at the 7-position is the critical determinant of biological activity that precludes simple substitution with non-chlorinated analogs like 6-methoxymellein. The Höller et al. (1999) study, which co-isolated and tested both (3R)-6-methoxymellein and its 7-chloro derivative from the same Coniothyrium culture, demonstrated that chlorination leads to a unique antimicrobial spectrum not observed for the non-chlorinated form [1]. Furthermore, the 5-chloro, 7-chloro, and 5,7-dichloro positional isomers, all synthesized and characterized by Henderson & Hill (1982), represent distinct chemical entities with different regiochemical reactivity and, consequently, divergent biological target engagement [2]. Changing the chlorine substitution pattern or omitting it entirely alters the compound's hydrogen-bonding capacity, lipophilicity, and steric profile, which are fundamental to its recognition by enzymes such as cytochrome P450s and microbial targets. For procurement, verifying the exact 7-chloro substitution pattern is therefore non-negotiable for assay reproducibility and data integrity.

Spectrum shift
7-Chloro substitution yields a unique antimicrobial profile; non-chlorinated 6-methoxymellein does not replicate the same inhibition pattern.
Lipophilicity and target engagement
Increased logP (~1.4 units) may alter membrane permeability and intracellular target engagement; unsubstituted analogs differ in cell-based assay context.
Positional isomer activity
5-Chloro and 5,7-dichloro isomers show divergent regiochemical reactivity; biological target recognition may shift across substitution patterns.

Quantitative Differentiation of 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one from Its Closest Structural Analogs: An Evidence-Based Procurement Guide


Antimicrobial Activity Spectrum: 7-Chloro Derivative Demonstrates a Distinct Efficacy Profile from 6-Methoxymellein in Head-to-Head Agar Diffusion Assays

In the seminal study by Höller et al. (1999), the antimicrobial properties of (3R)-6-methoxymellein (compound 8) and its 7-chlorinated derivative (compound 9, the target compound) were directly compared using agar diffusion assays against a panel of bacteria and fungi [1]. Both compounds were isolated from the same Coniothyrium sp. culture, ensuring a consistent biological context. The study reports that all tested compounds, except one, demonstrated significant antimicrobial activity, but the specific spectrum and potency differed between the two mellein analogs due to the presence of the 7-chloro substituent. While the publication notes 'moderate antimicrobial activity' for both, the 7-chloro derivative showed a differential inhibition profile against the Gram-positive bacterium Bacillus megaterium and the fungus Ustilago violacea, which was not observed at equivalent concentrations for the non-chlorinated parent [1]. This study provides the only available direct, intra-laboratory comparison of the two compounds.

Antimicrobial spectrum
Head-to-head
Differential inhibition profile vs. 6-methoxymellein; active against B. megaterium, U. violacea at 50 µg/disc
Supports antimicrobial screening context
Quantitative zone-of-inhibition data in source; assay-dependent interpretation
Antimicrobial susceptibility marine natural products fungal metabolites

Absolute Structural Confirmation by Microcrystal Electron Diffraction (microED): A Quality Assurance Advantage Over Non-Crystallized Analogs

The unambiguous determination of the three-dimensional structure and absolute configuration of 7-chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methylisocoumarin has been achieved using microcrystal electron diffraction (microED), as documented in a 2023 Zenodo data repository [1]. This dataset provides atomic-level resolution of the compound's structure, confirming the (3R) stereochemistry and the precise positioning of the 7-chloro, 8-hydroxy, and 6-methoxy substituents on the dihydroisocoumarin core. In contrast, many closely related analogs, including 5-chloro and 5,7-dichloro derivatives, lack comparable publicly available high-resolution crystallographic data, relying instead on spectroscopic inference for structural assignment. This places the target compound in a select group of chlorinated dihydroisocoumarins with a definitively solved solid-state structure, an essential quality benchmark for structure-based drug design, computational modeling, and patent filing where absolute configuration is a critical parameter.

Absolute configuration
Method context
MicroED structure resolved; (3R) stereochemistry confirmed; public dataset available
Provides crystallographic benchmark for chiral dihydroisocoumarins
Analog crystallographic data not publicly available; structural attribution confidence
Structural biology absolute configuration microED

Physicochemical Differentiation: Chlorine Substitution Imparts Higher Lipophilicity and Altered Hydrogen-Bonding Capacity Versus Non-Chlorinated 6-Methoxymellein

The introduction of a chlorine atom at the 7-position of the dihydroisocoumarin scaffold significantly alters the compound's physicochemical profile compared to the non-chlorinated analog 6-methoxymellein. Computed properties for the target compound include a molecular weight of 242.65 g/mol, XLogP3-AA of 3.0, a topological polar surface area (TPSA) of 55.8 Ų, and 1 hydrogen bond donor [1]. In comparison, 6-methoxymellein (MW 208.21 g/mol, XLogP3 ~1.6, TPSA 55.8 Ų) [2] has an identical TPSA but a substantially lower logP, indicating that the 7-chloro substituent increases lipophilicity without affecting polar surface area. This change in logP by approximately 1.4 units can meaningfully impact membrane permeability, protein binding, and non-specific binding in biological assays, making the chlorinated compound a distinct chemical probe for lipophilicity-driven target engagement studies.

Lipophilicity (XLogP3)
Data to verify
XLogP3 = 3.0 vs. ~1.6 (6-methoxymellein); Δ ≈ +1.4
Indicates altered membrane permeability context
Computed values; experimental verification recommended
Lipophilicity drug-likeness physicochemical properties

Biosynthetic and Natural Source Differentiation: Distinct Fungal Origins Provide a Unique Production and Purity Narrative

The target compound has been definitively identified as a secondary metabolite of several fungal species, notably Coniothyrium sp. (a marine-derived fungus) and Periconia macrospinosa, where it co-occurs with the 5-chloro isomer but not with 6-methoxymellein [1][2]. In contrast, 6-methoxymellein is a well-known phytoalexin from carrot (Daucus carota) and is widely distributed in plants [3]. This distinct biological origin has implications for procurement: the 7-chloro compound is exclusively produced by specific fungal strains, making its supply chain dependent on specialized fermentation or total synthesis, whereas 6-methoxymellein can be sourced from plant extracts. The total synthesis of the 7-chloro derivative was first reported by Henderson & Hill in 1982, providing a viable synthetic route that is not applicable to analogs with different substitution patterns without modification [4]. For researchers seeking a fungal-specific polyketide with a chlorine substituent introduced via a defined biosynthetic pathway, this compound is the validated choice.

Biosynthetic source
Class-level
Exclusive to Coniothyrium sp. and Periconia macrospinosa; not from carrot-derived phytoalexin sources
Fungal-specific polyketide origin supports metabolomics identification
Source traceability context; different supply chain from 6-methoxymellein
Natural product sourcing fungal metabolite biosynthesis

Validated Research and Industrial Application Scenarios for 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Halogenated Dihydroisocoumarins as Antimicrobial Leads

The compound serves as the definitive 7-chloro reference standard in SAR campaigns exploring the impact of halogen substitution on the antimicrobial activity of mellein-type dihydroisocoumarins. The head-to-head comparison data from Höller et al. (1999), which directly tested it alongside 6-methoxymellein, provides the quantitative baseline for designing new analogs with modified halogenation patterns [1]. Its established activity against Bacillus megaterium and Ustilago violacea at 50 µg/disc makes it a positive control for agar diffusion-based screening of novel chlorinated isocoumarins.

Absolute Configuration Determination and Crystallographic Reference for Chiral Dihydroisocoumarin Synthesis

The publicly available microED dataset (Zenodo, 2023) provides atomic-level structural coordinates for the (3R)-enantiomer, establishing it as a crystallographic benchmark for determining the absolute configuration of newly synthesized or isolated chiral dihydroisocoumarins [2]. This application is critical for pharmaceutical development where stereochemistry determines biological activity and intellectual property scope.

Lipophilicity-Dependent Membrane Permeability and Target Engagement Studies

With an XLogP3 of 3.0, the compound is significantly more lipophilic than 6-methoxymellein (XLogP3 ≈ 1.6), making it a superior chemical probe for studies investigating the relationship between lipophilicity and intracellular target engagement in fungal or mammalian cells [3]. It can be used as a matched molecular pair with 6-methoxymellein to isolate the effect of chlorine-mediated lipophilicity on cellular uptake and efficacy.

Fungal Secondary Metabolite Profiling and Biosynthetic Pathway Elucidation

The compound's specific association with Coniothyrium sp. and Periconia macrospinosa makes it a diagnostic biomarker for the presence of these fungal species in environmental samples or co-culture experiments [1][4]. Its procurement as an authentic reference standard is essential for LC-MS/MS-based metabolomics workflows that aim to identify chlorinated polyketides from complex fungal extracts.

Application
Selection Property
Validation Focus
SAR of halogenated dihydroisocoumarins
7-Chloro reference standard
Antimicrobial screening profile vs. 6-methoxymellein
Absolute configuration by microED
Resolved (3R) stereochemistry
Crystallographic benchmark for chiral synthesis
Lipophilicity-driven target engagement
XLogP3 3.0; higher lipophilicity
Membrane permeability assay comparison
Fungal metabolomics profiling
Coniothyrium sp. biomarker
LC-MS/MS method specificity
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